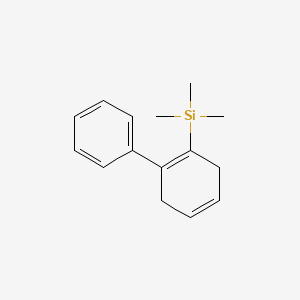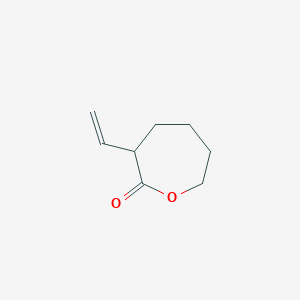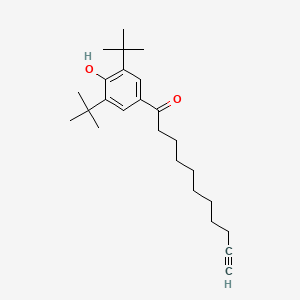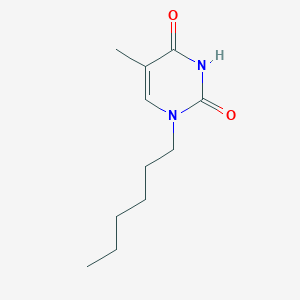
Trimethyl-(2-phenylcyclohexa-1,4-dien-1-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl-(2-phenylcyclohexa-1,4-dien-1-yl)silane: is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a phenyl-substituted cyclohexadiene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl-(2-phenylcyclohexa-1,4-dien-1-yl)silane typically involves the reaction of a phenyl-substituted cyclohexadiene with a trimethylsilyl reagent. One common method is the hydrosilylation of 2-phenylcyclohexa-1,4-diene using trimethylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of high-purity reagents and catalysts is crucial to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Trimethyl-(2-phenylcyclohexa-1,4-dien-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silyl-substituted cyclohexanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silyl-substituted cyclohexanes.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Trimethyl-(2-phenylcyclohexa-1,4-dien-1-yl)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to investigate its potential as a building block for biologically active molecules and drug delivery systems.
Industry: It is used in the production of specialty polymers and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism by which Trimethyl-(2-phenylcyclohexa-1,4-dien-1-yl)silane exerts its effects depends on the specific reaction or application. In hydrosilylation reactions, the compound acts as a silyl donor, transferring the trimethylsilyl group to the target molecule. The molecular targets and pathways involved vary depending on the specific chemical context.
Comparaison Avec Des Composés Similaires
Trimethylsilylbenzene: Similar in structure but lacks the cyclohexadiene ring.
Trimethylsilylcyclohexane: Similar but without the phenyl substitution.
Phenyltrimethylsilane: Similar but with a different arrangement of the phenyl and silyl groups.
Uniqueness: Trimethyl-(2-phenylcyclohexa-1,4-dien-1-yl)silane is unique due to the combination of a phenyl-substituted cyclohexadiene ring with a trimethylsilyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and materials science.
Propriétés
Numéro CAS |
144763-10-0 |
|---|---|
Formule moléculaire |
C15H20Si |
Poids moléculaire |
228.40 g/mol |
Nom IUPAC |
trimethyl-(2-phenylcyclohexa-1,4-dien-1-yl)silane |
InChI |
InChI=1S/C15H20Si/c1-16(2,3)15-12-8-7-11-14(15)13-9-5-4-6-10-13/h4-10H,11-12H2,1-3H3 |
Clé InChI |
KTACEXOSFDAYOS-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=C(CC=CC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Butyl-4-propyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B12546073.png)

![1-Imino-4-[(2,2,4-trimethylpentan-3-yl)oxy]-1H-isoindol-3-amine](/img/structure/B12546091.png)
![Pyridinium, 2,4,6-triphenyl-1-[3-(trifluoromethyl)phenyl]-, perchlorate](/img/structure/B12546094.png)

![Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate](/img/structure/B12546104.png)


![Benzoic acid, 2-fluoro-5-[[[4-(phenylethynyl)phenyl]methyl]propylamino]-](/img/structure/B12546120.png)


![6-Chlorobicyclo[3.1.0]hex-5-ene](/img/structure/B12546138.png)
![3-Methyl-5-[(2-methylanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde](/img/structure/B12546146.png)

